Dithionicotinic acid

Description

Historical Context and Evolution of Academic Inquiry

The academic journey of dithionicotinic acid, also referred to as DTNA, began with its identification as a potent sulfhydryl-reactive agent. medchemexpress.com Early research, with studies dating back to the late 1960s and 1970s, focused on its interactions with thiol groups in biological systems. For instance, investigations explored its effects on the external sulfhydryl groups of tumor cells and its impact on mitochondrial functions. medchemexpress.comresearcher.life These initial studies established its utility as a specific thiol blocker, capable of probing the role of sulfhydryl groups in cellular processes. researcher.lifelookchem.comnih.gov

A significant evolution in its application came with its use in enzyme assays. This compound was proposed as an alternative chromogen to the widely used Ellman's reagent (DTNB) for the determination of cholinesterase activity. nju.edu.cn The classic Ellman's method can be hampered by interference from hemoglobin. nju.edu.cn DTNA reacts with thiols to produce a product with an optimal absorption wavelength away from hemoglobin's interference zone, offering a potential advantage in whole blood analyses. nju.edu.cn This development sparked comparative studies to evaluate its efficacy against DTNB, solidifying its place in the toolkit for clinical and biochemical analysis. researcher.lifelookchem.com

Structural Framework and Key Functionalities in Chemical Sciences

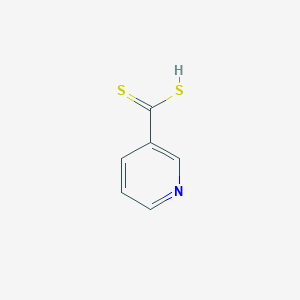

The chemical identity of this compound is defined by its molecular structure: two 3-carboxypyridine units joined at the 6-position by a disulfide (-S-S-) bond. ontosight.ai This symmetrical arrangement features two key functional groups: the disulfide linkage and the carboxylic acid moieties. ontosight.ai The disulfide bond is the center of its reactivity, enabling it to participate in thiol-disulfide exchange reactions. wikipedia.org This reaction, where it interacts with a free thiol (R-SH) to form a mixed disulfide and release a molecule of 6-mercaptonicotinic acid, is the basis for its primary application as a sulfhydryl reagent. lookchem.comnih.gov

The carboxylic acid groups on each pyridine (B92270) ring impart water solubility, a crucial property for its use in aqueous biochemical systems. ontosight.ai The combination of the reactive disulfide bridge and the solubilizing carboxyl groups makes it a versatile water-soluble reagent for modifying and quantifying thiol groups in proteins and other biomolecules.

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid | nih.gov |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | nih.gov |

| Molecular Weight | 308.33 g/mol | nih.gov |

| CAS Number | 15658-35-2 | nih.gov |

| Appearance | Tan powder | lookchem.com |

Significance and Research Trajectories within Contemporary Chemistry

The significance of this compound in modern chemistry is multifaceted, with research extending into materials science, medicinal chemistry, and advanced synthesis.

Advanced Synthesis and Materials Science: A prominent research trajectory involves its use as a building block in coordination chemistry and materials science.

Metal-Organic Frameworks (MOFs): this compound serves as a flexible ligand for constructing novel metal-organic frameworks. acs.orgresearchgate.net In a notable study, it was used in the synthesis of a copper-based MOF where the disulfide bond was cleaved in situ under hydrothermal conditions. d-nb.info The resulting material, featuring a two-dimensional copper-sulfur plane, exhibited exceptionally high electrical conductivity, highlighting a strategic pathway to designing highly conductive MOFs for applications in electronics and energy storage. d-nb.infoacs.orgacs.org

Coordination Polymers: Researchers have synthesized a variety of zinc (II) and cadmium (II) coordination polymers using this compound and other nitrogen-donor ligands. acs.org These studies demonstrate how the flexibility of the disulfide bond and the coordination modes of the carboxylate groups can be controlled to create diverse and complex structures, including 2D layered networks and 3D interpenetrating frameworks with interesting photoluminescent properties. acs.org It has also been used in the synthesis of organotin complexes, forming structures like 78-membered macrocycles and helical chains. researchgate.net

Pharmaceutical and Biomedical Applications: The reactivity of the disulfide bond has been harnessed in the development of advanced drug delivery systems.

Preactivated Thiomers: this compound is used to create "preactivated thiomers." nih.govnih.govresearchgate.net In this application, the disulfide dimer is first synthesized and then attached to a thiolated polymer, such as pectin (B1162225) or poly(acrylic acid). nih.govrsc.org This "preactivation" protects the polymer's thiol groups from oxidation and enhances their reactivity and mucoadhesive properties, especially in acidic environments like the stomach. nih.govrsc.org These materials are being explored for gastroretentive and other site-specific drug delivery systems, for example, as a potential carrier for nicotine (B1678760) in smoking cessation therapies. nih.govrsc.org

Heterocyclic Chemistry: this compound also serves as a precursor in the synthesis of complex heterocyclic compounds. It can be used to prepare nih.govnih.govdithiolo[3,4-b]pyridine systems, which are relatively rare heterocyclic structures with potential applications in agrochemicals. mdpi-res.comresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-carbodithioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZASHAHJWGFIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=S)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Established Reaction Pathways for Dithionicotinic Acid Synthesis

The most prominent and well-documented method for synthesizing this compound isomers is through the oxidative coupling of the corresponding mercaptonicotinic acid monomers.

Oxidative Coupling Approaches

The synthesis of both 2,2'-dithiodinicotinic acid and 6,6'-dithiodinicotinic acid (DTNA) is commonly achieved through the oxidation of their respective thiol precursors. rsc.org For 2,2'-dithiodinicotinic acid, the process begins with the oxidative coupling of 2-mercaptonicotinic acid (2MNA) monomers. rsc.orgnih.gov The reaction is typically carried out by dissolving 2MNA in deionized water, followed by an adjustment of the pH to an alkaline state (pH 8.0) using a base like sodium hydroxide (B78521) (NaOH), which results in a clear, yellowish solution. rsc.orgrsc.org

Hydrogen peroxide (H₂O₂) is then introduced slowly into the solution while maintaining the alkaline pH. rsc.orgrsc.org During this oxidation, a visible color change from yellow to colorless is observed. nih.gov This transformation is also marked by a shift in the ultraviolet (UV) absorption spectrum; the precursor 2MNA solution exhibits two peaks at 278 nm and 353 nm, while the oxidized product, 2,2'-dithiodinicotinic acid, shows a single absorption peak at 257 nm. nih.gov The final product is typically isolated and purified by freeze-drying. rsc.orgnih.gov

A similar oxidative pathway is employed for 6,6'-dithiodinicotinic acid, which is synthesized via the oxidation of 6-mercaptonicotinic acid (6-MNA) using hydrogen peroxide under controlled pH conditions, generally between pH 8 and 9, to yield a stable disulfide bridge.

| Product | Precursor | Oxidizing Agent | Reaction Conditions | Key Observations |

| 2,2'-Dithiodinicotinic Acid | 2-Mercaptonicotinic acid (2MNA) | Hydrogen peroxide (H₂O₂) | Aqueous solution, pH 8.0 (adjusted with NaOH) | Color change from yellow to colorless; UV peak shift |

| 6,6'-Dithiodinicotinic Acid | 6-Mercaptonicotinic acid (6-MNA) | Hydrogen peroxide (H₂O₂) | Controlled pH 8-9 | Formation of a stable disulfide bridge |

Alternative Synthetic Routes from Precursors

While oxidative coupling of mercaptonicotinic acids is the predominant and most extensively documented synthetic route, the literature also points to the use of this compound as a precursor for other heterocyclic systems. For instance, 2,2'-dithionicotinic acid can be used to prepare Current time information in Bangalore, IN.dithiolo[3,4-b]pyridine derivatives. researchgate.netnih.gov However, alternative synthetic pathways leading to this compound from different, non-thiol precursors are not widely reported in the reviewed scientific literature.

Synthesis of this compound Derivatives and Analogues

The functional groups present in this compound—the disulfide bond and the carboxylic acid moieties—provide versatile handles for derivatization and the synthesis of analogues.

Functional Group Modifications

The disulfide bond is a key site for chemical modification. 6,6'-Dithiodinicotinic acid is employed as a water-soluble reagent to introduce a reactive, yet protected, sulfhydryl group onto molecules that contain an alkyl-amino group. nih.gov This process involves a reaction with 2-iminothiolane, which opens to reveal a thiol group that is immediately protected by reacting with the this compound. nih.gov The disulfide bridge in the resulting conjugate can be subsequently reduced when needed, using a reagent like tris(2-carboxyethyl)phosphine. nih.gov

The carboxylic acid groups are also frequently used for derivatization, particularly in the field of coordination chemistry. 6,6'-Dithiodinicotinic acid reacts with organotin(IV) chlorides, such as dimethyltin (B1205294) dichloride (Me₂SnCl₂), in the presence of other ligands like 4,4'-bipyridine (B149096) or 1,10-phenanthroline (B135089), to create seven-coordinate organotin complexes. orientjchem.org In these structures, the carboxylate groups of the this compound ligand coordinate with the metal center. orientjchem.orgorientjchem.org

Preparation of Substituted this compound Derivatives

The synthesis of this compound derivatives bearing additional substituents on the pyridine (B92270) ring is not a primary focus in the surveyed literature. The main body of research concentrates on the synthesis of the parent compounds and their subsequent use in creating more complex architectures through modification of the disulfide or carboxylic acid groups.

| Derivative Type | Precursor(s) | Reagents | Application/Modification |

| Thiolated Molecules (Protected) | 6,6'-Dithiodinicotinic acid, Alkyl-amino molecule | 2-Iminothiolane | Introduction of a protected sulfhydryl group onto a target molecule. nih.gov |

| Organotin(IV) Complexes | 6,6'-Dithiodinicotinic acid, Me₂SnCl₂ | 4,4'-Bipyridine or 1,10-Phenanthroline | Formation of seven-coordinate organotin complexes via carboxylate coordination. orientjchem.org |

| Copper(I) Coordination Polymers | 6,6'-Dithiodinicotinic acid | Copper(I) Iodide (CuI) | Formation of 2D coordination polymers with semiconductive properties. rsc.org |

| Heterometallic Coordination Polymers | 6,6'-Dithiodinicotinic acid | Indium(III) nitrate (B79036), NaOH | Synthesis of bimetallic (In, Na) coordination polymers. nsc.ru |

| Zinc(II) Coordination Polymers | 6,6'-Dithiodinicotinic acid | Zinc(II) source, Dipyridin-2-ylamine | Creation of 1D chain structures forming a 3D supramolecular network. researchgate.net |

Strategies for Incorporation into Polymeric and Supramolecular Architectures

This compound isomers are valuable for modifying and building complex polymeric and supramolecular structures, primarily due to the reactivity of the disulfide bond and the coordinating ability of the carboxylate and pyridine nitrogen atoms.

A key application is the "preactivation" of thiolated polymers (thiomers). Dimers of 2-mercaptonicotinic acid are used to preactivate thiolated polymers, such as polyacrylic acid/vinyl pyrrolidone nanoparticles (AA/VP PNPs) rsc.orgrsc.org and pectin-cysteine conjugates. nih.gov This is achieved through a thiol-disulfide exchange reaction where the this compound dimer attaches to the polymer's free thiol groups. rsc.org This preactivation strategy is designed to prevent the premature oxidation of the polymer's thiol groups and enhance their reactivity towards disulfide bond formation with cysteine-rich subdomains found in mucus glycoproteins. rsc.orgnih.gov The resulting preactivated thiomers exhibit significantly improved mucoadhesive properties. rsc.org

In the realm of supramolecular chemistry, 6,6'-dithiodinicotinic acid acts as a versatile, flexible ligand for constructing coordination polymers. Its reaction with metal salts under hydrothermal conditions yields complex architectures. For example, with indium(III) nitrate and sodium hydroxide, it forms a bimetallic In(III)-Na(I) coordination polymer. nsc.ru With copper(I) iodide, it forms 2D coordination polymers characterized by ladder-like [Cu₂I₂]n chains interlinked by the this compound ligands. rsc.org Similarly, it has been used to synthesize a novel zinc(II) coordination polymer that features a 1D chain structure, which further assembles into a 3D supramolecular network. researchgate.net The flexibility of the disulfide bond and the multiple coordination sites (carboxylate and pyridine nitrogen) allow for the formation of diverse and intricate supramolecular structures. rsc.orgresearchgate.net

| Architecture Type | This compound Isomer | Interacting Polymer/Metal | Strategy | Resulting Property/Structure |

| Preactivated Nanoparticles | 2,2'-Dithiodinicotinic acid | Thiolated AA/VP PNPs | Thiol-disulfide exchange reaction | Enhanced mucoadhesion. rsc.orgrsc.org |

| Preactivated Pectin (B1162225) | 2,2'-Dithiodinicotinic acid | Pectin-cysteine | Thiol-disulfide exchange reaction | Improved stability and reactivity of thiol groups for mucoadhesion. nih.gov |

| Coordination Polymer | 6,6'-Dithiodinicotinic acid | Copper(I) Iodide | Ligand coordination | 2D sheets with semiconductive behavior. rsc.org |

| Coordination Polymer | 6,6'-Dithiodinicotinic acid | Indium(III) Nitrate, NaOH | Ligand coordination | Heterometallic (In, Na) 3D framework. nsc.ru |

| Coordination Polymer | 6,6'-Dithiodinicotinic acid | Zinc(II) salt, Dipyridin-2-ylamine | Ligand coordination | 1D helical chains forming a 3D supramolecular network. researchgate.net |

Covalent Attachment in Polymer Systems

The covalent attachment of this compound to polymer backbones is a key strategy for creating functional materials, particularly in the realm of mucoadhesive and drug delivery systems. This approach often involves the preactivation of thiolated polymers, or "thiomers," to enhance their adhesive properties.

The synthesis of these systems typically begins with the creation of the this compound dimer itself, usually 2,2′-dithiodinicotinic acid, through the oxidative coupling of 2-mercaptonicotinic acid (2MNA). rsc.orgnih.gov This dimer then serves as a preactivating agent for a thiolated polymer.

One notable example involves the development of preactivated-thiolated polyacrylic acid/vinyl pyrrolidone (AA/VP) polymeric nanoparticles (PNPs). rsc.org In this process:

Poly(acrylic acid-co-vinyl pyrrolidone) nanoparticles are first synthesized.

These nanoparticles are then "thiolated" by introducing thiol groups onto the polymer backbone.

Finally, the thiolated nanoparticles are "preactivated" by reacting them with this compound. This creates a disulfide linkage between the polymer and the nicotinic acid moiety. rsc.orgresearchgate.net

This preactivation step is crucial as it enhances the mucoadhesive properties of the polymer. The resulting nanoparticles can form covalent bonds with cysteine-rich domains in mucus glycoproteins, leading to prolonged residence time at the site of application. rsc.orgnih.gov

A similar strategy has been employed with natural polymers like pectin. Thiolated pectin can be covalently modified with 2,2′-dithiodinicotinic acid. nih.gov This modification has been shown to improve mucoadhesion, especially in acidic environments, and to increase the water-binding capacity of the polymer. nih.gov The covalent attachment of the pyridylic group from this compound helps to reduce the pH dependency of the thiomer's properties. nih.gov

Table 1: Synthesis and Properties of this compound-Modified Polymers

| Polymer System | Monomers/Backbone | Thiolation Agent | Preactivating Agent | Key Findings | Reference |

| AA/VP PNPs | Acrylic Acid (AA), 1-Vinyl-2-pyrrolidone (VP) | Cysteamine | This compound (DTNA) | Successfully synthesized spherical nanoparticles (410.3 ± 7.4 nm) with superior mucoadhesive properties compared to non-preactivated thiolated PNPs. | rsc.org |

| Pectin Minitablets | Pectin | L-cysteine | 2,2′-dithiodinicotinic acid | Total work of adhesion increased more than 5-fold; improved mucoadhesion in acidic environments and sustained drug release. | nih.gov |

Fabrication of this compound-Containing Coordination Polymers

This compound is a valuable ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its multiple coordination sites: the pyridinic nitrogen atom and the carboxylic acid group. rsc.org The disulfide bond can also participate in reactions, adding another layer of synthetic versatility.

The fabrication of these materials often involves reacting a salt of a transition metal with 6,6′-dithiodinicotinic acid (H₂dtdn) under specific conditions. For example, new one-dimensional (1D) and two-dimensional (2D) coordination polymers have been synthesized using copper(I) iodide and H₂dtdn. rsc.org The reaction conditions, such as temperature, can influence whether the H₂dtdn ligand coordinates directly to the metal center or undergoes an in situ S-S bond cleavage. rsc.org

One advanced strategy involves the deliberate in situ cleavage of the disulfide bond in 6,6′-dithiodinicotinic acid during synthesis. Under hydrothermal conditions, the reaction of Cu(NO₃)₂ with 6,6′-dithiodinicotinic acid leads to the cleavage of the S-S bond and the formation of a highly conductive MOF. d-nb.info This particular MOF features a two-dimensional plane of repeating (–Cu–S–) units, which is responsible for its high electrical conductivity of 10.96 S cm⁻¹ and a low bandgap of 1.34 eV. d-nb.info This approach highlights how the reactivity of the disulfide bond can be harnessed to create materials with desirable electronic properties.

Beyond copper, this compound has been used to synthesize organotin complexes. For instance, reacting dimethyltin dichloride (Me₂SnCl₂) with 6,6′-dithionicotinic acid and other ligands like 4,4'-bipyridine and 1,10-phenanthroline can yield seven-coordinate organotin complexes. orientjchem.orgorientjchem.org

Table 2: Examples of this compound-Containing Coordination Polymers

| Compound Name / Formula | Metal Ion(s) | Ligand(s) | Synthetic Method | Key Structural Feature / Property | Reference |

| {[(CuI)₂H₂dtdn]·MeCN}ₙ (CP3) | Copper(I) | 6,6′-dithiodinicotinic acid (H₂dtdn) | Slow evaporation at 25 °C | 2D coordination polymer with double ladder-like Cu-I structures bridged by H₂dtdn ligands; exhibits semiconductive behavior. | rsc.org |

| {[Cu₂(6-Hmna)(6-mn)]·NH₄}ₙ | Copper(II) | 6,6′-dithiodinicotinic acid (precursor) | Hydrothermal synthesis with in situ S-S bond cleavage | 2D (–Cu–S–)ₙ plane; high electrical conductivity (10.96 S cm⁻¹) and low bandgap (1.34 eV). | d-nb.info |

| Seven-coordinate organotin complex | Tin(IV) | 6,6′-dithionicotinic acid, 4,4-bipyridine, 1,10-phenanthroline | Reaction of Me₂SnCl₂ with ligands in a 1:1:1 ratio | Formation of a seven-coordinate organotin complex. | orientjchem.orgorientjchem.org |

Sophisticated Spectroscopic and Structural Elucidation

Crystallographic Analysis of Dithionicotinic Acid and its Derivatives

Crystallographic techniques are indispensable for determining the three-dimensional structure of molecules in the solid state. Both single-crystal and powder X-ray diffraction methods have been pivotal in understanding the architecture of this compound-based materials, particularly its coordination polymers.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled precision in elucidating molecular structures, providing exact bond lengths, angles, and connectivity. While a crystal structure for pure this compound is not prominently featured in recent literature, numerous studies on its coordination polymers and derivatives have been published, revealing its versatile coordination behavior.

Research has detailed the synthesis of metal-organic frameworks (MOFs) and coordination polymers where 6,6'-dithiodinicotinic acid acts as a ligand. In one such study, a Zn(II) coordination polymer, {[Zn(cpds)]·H₂O}n (where H₂cpds is 6,6'-dithiodinicotinic acid), was synthesized and analyzed. acs.org The SCXRD analysis revealed a three-dimensional microporous network containing one-dimensional metal-organic nanotubes filled with water molecules. acs.org

Another investigation focused on a copper-sulfur based MOF, {[Cu₂(6-Hmna)(6-mn)]·NH₄}n, formed through the in situ cleavage of the S-S bond in 6,6'-dithiodinicotinic acid under hydrothermal conditions. d-nb.info The analysis determined that this compound crystallizes in the orthorhombic space group Pna2₁. d-nb.info Similarly, a two-dimensional (Cu-S)n MOF crystal, {[Cu₂(6-Hmna)₂]·H₂O}n, was characterized, providing detailed structural data. acs.org

The crystallographic data for a representative Zn(II) coordination polymer illustrates the type of detailed information obtained from SCXRD analysis. researchgate.net

Table 1: Crystallographic Data for [Zn(pht)(pzH)₂]n Derivative This table presents data for a related coordination polymer to illustrate typical SCXRD findings.

| Parameter | Value |

| Compound | [Zn(pht)(pzH)₂]n |

| CCDC Number | 931127 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.467(2) |

| b (Å) | 11.674(3) |

| c (Å) | 12.265(3) |

| α (°) | 73.605(3) |

| β (°) | 78.656(3) |

| γ (°) | 81.484(3) |

| Volume (ų) | 1134.7(5) |

| Z | 2 |

| Calculated Density (g·cm⁻³) | 1.850 |

Data sourced from a study on a Zn(II) coordination polymer with 6,6'-dithiodinicotinic acid. researchgate.net

These studies collectively demonstrate the flexibility of the this compound ligand, which can adopt various conformations and coordination modes, leading to diverse and complex supramolecular architectures, including 2D layers, 3D interpenetrating networks, and helical chains. acs.org

Powder X-ray diffraction (PXRD) is a crucial technique for verifying the bulk purity of a synthesized crystalline material and for identifying different crystalline forms, known as polymorphs. The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from single-crystal data to confirm phase purity. d-nb.infoacs.org

In the context of this compound derivatives, PXRD has been used to confirm the structural integrity and crystallinity of synthesized MOFs. For instance, the PXRD pattern for the {[Cu₂(6-Hmna)(6-mn)]·NH₄}n MOF was found to be in good agreement with the simulated pattern, confirming the purity of the bulk sample. d-nb.info Furthermore, PXRD was used to assess the thermal stability of the material; patterns recorded after annealing at 100 °C showed that the crystallinity was well-maintained. d-nb.info Similarly, PXRD has been employed to study the stability of Zn(II)/Cd(II) coordination polymers after the dehydration of water molecules from their structures. acs.orgresearchgate.net

While extensive polymorphic screens of pure this compound are not widely reported, PXRD remains the primary tool for such investigations, capable of distinguishing between different crystal packing arrangements that can significantly impact the physical properties of a compound.

Single-Crystal X-ray Diffraction Studies

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the nature of chemical bonds and functional groups, making them essential for structural characterization.

FTIR spectroscopy provides detailed information about the functional groups present in a molecule. The FTIR spectrum of 6,6'-dithiodinicotinic acid and its derivatives has been well-characterized. For the free acid ligand, spectra recorded using a KBr wafer technique are available in spectral databases. nih.gov

In studies of its coordination polymers, FTIR is used to confirm the coordination of the ligand to the metal center. In one MOF, a peak at 1697 cm⁻¹ was assigned to the C=O stretching of an uncoordinated carboxylic group, while aromatic C=C stretching vibrations were observed at 1585, 1435, and 1312 cm⁻¹. d-nb.info A key observation in the formation of copper-sulfur MOFs from 6,6'-dithiodinicotinic acid is the disappearance of the characteristic S-S stretching vibration (observed at 549 cm⁻¹ in the free ligand) and the appearance of a new peak corresponding to the Cu-S bending mode around 525-534 cm⁻¹. d-nb.infoacs.org This provides direct evidence of the cleavage of the disulfide bond and the formation of new metal-sulfur bonds. acs.org

Table 2: Key FTIR Vibrational Bands for 6,6'-Dithiodinicotinic Acid and a Cu-S MOF Derivative

| Wavenumber (cm⁻¹) | Assignment | Compound Type | Reference |

| ~1718 | C=O Stretch (Uncoordinated Carboxylic Acid) | MOF Derivative | acs.org |

| ~1697 | C=O Stretch (Uncoordinated Carboxylic Acid) | MOF Derivative | d-nb.info |

| 1589, 1431 | Aromatic C=C Stretch | MOF Derivative | acs.org |

| 549 | S-S Stretch | Free Ligand (H₂dtdn) | acs.org |

| 524 - 534 | Cu-S Bend | MOF Derivative | d-nb.infoacs.org |

Raman spectroscopy is particularly effective for characterizing symmetrical, non-polar bonds, making it an ideal tool for studying the disulfide (S-S) linkage in this compound. The S-S stretching vibration typically gives rise to a distinct, albeit often weak, signal in the Raman spectrum between 490 and 540 cm⁻¹. spectroscopyonline.comresearchgate.net

Studies on related sulfur-containing compounds provide a strong basis for interpreting the expected Raman spectrum of this compound. For example, in L-cysteine, S-S stretching modes are observed at 498 cm⁻¹, 512 cm⁻¹, and 529 cm⁻¹, corresponding to different rotational conformers (gauche-gauche-gauche and gauche-gauche-trans) of the C-C-S-S-C-C backbone. rsc.org The carbon-sulfur (C-S) bond also produces signals in the 630-760 cm⁻¹ region. spectroscopyonline.comrsc.org

In studies of polyurethanes containing disulfide bonds, Raman spectroscopy successfully identified weak bands corresponding to S-S (~497 cm⁻¹) and C-S (~639 cm⁻¹) bonds, confirming the presence of the disulfide cross-links. researchgate.net Therefore, Raman spectroscopy serves as a powerful, non-destructive method to confirm the integrity of the disulfide bond in this compound and to monitor its cleavage or conversion in chemical reactions, complementing the data obtained from FTIR.

Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of atoms can be determined.

Reference spectra for 6,6'-dithiodinicotinic acid are available in public databases. nih.gov The ¹H NMR spectrum is expected to show signals corresponding to the three distinct aromatic protons on each pyridine (B92270) ring. The ¹³C NMR spectrum would similarly show distinct signals for the different carbon atoms in the molecule, including the carboxyl carbon and the six carbons of the pyridine ring.

Detailed NMR data has been reported for derivatives of this compound. For instance, in a study developing preactivated thiolated nanoparticles, this compound was synthesized and its structure confirmed using ¹H-NMR and FTIR spectroscopy before its incorporation into a polymer system.

The following table presents representative NMR data for a nicotinic acid derivative, illustrating the type of information obtained.

Table 3: Representative NMR Data for a Nicotinic Acid Derivative This table presents data for nicotinic acid to illustrate typical NMR chemical shifts for the pyridine and carboxyl groups.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 9.02 | s | H-2 (proton adjacent to N) |

| 8.64 | d | H-6 | |

| 8.32 | dt | H-4 | |

| 7.48 | dd | H-5 | |

| ¹³C NMR | 167.7 | - | C=O (Carboxyl) |

| 153.6 | - | C-2 | |

| 151.2 | - | C-6 | |

| 139.3 | - | C-4 | |

| 128.7 | - | C-3 | |

| 125.3 | - | C-5 |

Data sourced from a study on nicotinic acid, the parent structure. Solvent: MeOD. s-a-s.org

In derivatives, such as organotin complexes, NMR is used to confirm coordination. The deprotonation of the carboxyl group is evidenced by the disappearance of the acidic proton signal in the ¹H NMR spectrum. bio-structure.com Shifts in the positions of the aromatic proton signals can also indicate how the pyridine ring is involved in complex formation.

Proton NMR (¹H NMR) Applications

Detailed ¹H NMR spectral data, including specific chemical shifts (δ) and coupling constants (J) for the protons on the pyridine ring of this compound isomers, are not extensively detailed in the readily available scientific literature. While related compounds and polymers have been characterized, specific peak assignments for the free acid forms are not provided in the surveyed research. rsc.org For a complete structural assignment, analysis of the aromatic region would be expected to show distinct signals for each proton on the pyridine ring, with their multiplicity and coupling constants providing information on their relative positions.

Carbon-13 NMR (¹³C NMR) Characterization

Similar to ¹H NMR, specific ¹³C NMR data for free this compound isomers are not comprehensively reported. However, in studies of organotin (IV) complexes involving dithiocarbamate (B8719985) ligands, a characteristic peak for the carbon in the NCS₂ group has been identified in the region of δ 197-201 ppm. researchgate.net A full ¹³C NMR spectrum would be crucial for confirming the carbon skeleton of the molecule, with distinct signals expected for the carboxylic acid carbon, the carbons of the pyridine ring, and the carbon-sulfur bond.

Advanced Multi-dimensional NMR Techniques

Information regarding the application of advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), specifically for the structural elucidation of this compound is not available in the reviewed literature. These advanced methods would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic properties of this compound isomers by measuring the absorption of light in the ultraviolet and visible regions of the spectrum.

Analysis of Absorption Spectra and Electronic Properties

The electronic absorption properties of this compound isomers have been documented, revealing key details about their electronic transitions. The specific isomer and its chemical environment influence the absorption maxima (λₘₐₓ). For instance, 2,2′-dithiodinicotinic acid, formed by the oxidation of 2-mercaptonicotinic acid, exhibits a distinct absorption peak at 257 nm. nih.gov In contrast, solid-state coordination polymers incorporating 6,6′-dithiodinicotinic acid show broad absorption spectra with onsets extending to 550–600 nm, which accounts for their yellow to deep orange coloration. rsc.org

| Compound | λₘₐₓ (nm) | Notes | Reference |

|---|---|---|---|

| 2,2′-dithiodinicotinic acid | 257 | In solution, post-oxidation. | nih.gov |

| 2-mercaptonicotinic acid (precursor) | 278, 353 | Yellow solution before oxidation. | nih.gov |

| Copper(I) complexes of 6,6′-dithiodinicotinic acid | up to 550-600 | Solid-state absorption onset. | rsc.org |

Chromogenic Behavior in Solution

This compound demonstrates notable chromogenic behavior, particularly during its synthesis from thiol precursors. The oxidation of 2-mercaptonicotinic acid, which forms a yellow solution, to 2,2′-dithiodinicotinic acid results in a visible color change to colorless. nih.gov This shift corresponds directly to the change in the electronic structure of the molecule, as the disulfide bond is formed and the electronic transitions observed in the UV-Vis spectrum are altered. This property is useful for monitoring the progress of the reaction spectrophotometrically. nih.gov

Coordination Chemistry and Metal Dithionicotinic Acid Complexes

Ligand Properties and Multifunctional Coordination Sites

Dithionicotinic acid (H₂dtdn) is a multifunctional ligand possessing several potential coordination sites: the carboxylic acid groups, the sulfur atoms of the disulfide bridge, and the pyridinic nitrogen atoms. rsc.org This multiplicity of binding sites allows for a rich and varied coordination chemistry, giving rise to coordination polymers with different dimensionalities and properties. rsc.org

Thiolate and Disulfide Ligand Behavior

This compound can exhibit interesting in-situ reactivity during coordination reactions. The disulfide bond (S–S) can be cleaved under certain conditions, leading to the formation of thiolate ligands (S⁻) that can coordinate to metal centers. rsc.org Conversely, thiolate ligands can undergo in-situ S–S bond formation to yield the disulfide ligand. rsc.org This inter-conversion between the thiolate and disulfide forms is a key feature of its coordination chemistry, particularly with copper(I). rsc.org The reaction conditions, such as temperature, can influence which form of the ligand is favored. For example, higher temperatures can promote the formation of the thiolate and subsequent Cu–S bond formation. rsc.org In some structures, the disulfide bridge of the this compound ligand remains intact, and coordination occurs through the pyridyl nitrogen atoms. rsc.org

Synthesis and Characterization of Metal Complexes

Copper(I) Coordination Compounds and Polymers

The reaction of this compound or its reduced form, 6-mercaptonicotinic acid (H6mna), with copper(I) halides has been shown to produce a variety of coordination polymers. rsc.org The soft-acceptor nature of the copper(I) ion, with its d¹⁰ electronic configuration, allows for diverse coordination geometries. rsc.org

Three notable copper(I) coordination polymers have been synthesized and characterized: [Cu(6mna)]ₙ (CP1), [CuCl(H6mna)(H₂O)₀.₃₃]ₙ (CP2), and {[(CuI)₂H₂dtdn]·MeCN}ₙ (CP3). rsc.org

[Cu(6mna)]ₙ (CP1): This two-dimensional coordination polymer is formed through the coordination of the thiolate sulfur and the pyridinic nitrogen to the copper(I) center. rsc.org The copper atom exhibits a distorted trigonal coordination geometry. rsc.org The structure features zig-zag infinite chains of sulfur and copper atoms, which are further connected into sheets. These sheets are then linked by hydrogen bonds between the carboxylic acid groups. rsc.org

[CuCl(H6mna)(H₂O)₀.₃₃]ₙ (CP2): This is a one-dimensional coordination polymer. rsc.org

{[(CuI)₂H₂dtdn]·MeCN}ₙ (CP3): In this two-dimensional polymer, the this compound ligand bridges double ladder-like structures of Cu-I. rsc.org The copper atoms have a distorted tetrahedral geometry, coordinating to three iodine atoms and one nitrogen atom from the bridging this compound ligand. rsc.org The planar sheets are held together by hydrogen bonds between the carboxylic acid groups of adjacent layers. rsc.org

The synthesis of these copper(I) polymers demonstrates the influence of reaction conditions on the final product. For example, CP1 can be obtained from either H6mna or H₂dtdn at high temperatures, which favor the formation of the thiolate and Cu-S bonds. rsc.org In contrast, milder conditions favor the coordination of the intact H₂dtdn ligand through its pyridyl nitrogen, as seen in CP3. rsc.org

Table 1: Selected Copper(I)-Dithionicotinic Acid Coordination Polymers

| Compound | Formula | Dimensionality | Key Structural Features |

|---|---|---|---|

| CP1 | [Cu(6mna)]ₙ | 2D | Distorted trigonal Cu(I), Cu-S and Cu-N coordination, H-bonded carboxylic acid dimers. rsc.org |

| CP2 | [CuCl(H6mna)(H₂O)₀.₃₃]ₙ | 1D | Channel-like structure. rsc.org |

| CP3 | {[(CuI)₂H₂dtdn]·MeCN}ₙ | 2D | Distorted tetrahedral Cu(I), Cu-I ladders bridged by H₂dtdn, H-bonded carboxylic acid dimers. rsc.org |

Organotin(IV) Complexes

This compound has also been utilized as a ligand in the synthesis of organotin(IV) complexes. These compounds are of interest due to the wide range of applications of organotin compounds in various fields. orientjchem.orgorientjchem.org The reaction of dimethyltin (B1205294) dichloride (Me₂SnCl₂) with 6,6′-dithionicotinic acid and a neutral N-donor ligand like 4,4′-bipyridine or 1,10-phenanthroline (B135089) in a 1:1:1 molar ratio has been reported to yield seven-coordinate organotin complexes. orientjchem.orgorientjchem.orgresearchgate.netresearchgate.net

Two such complexes have been synthesized and structurally characterized: [(Me₂Sn)(μ-L)(4,4′-bipy)₀.₅(CH₃OH)(DMF)]ₙ (1) and [(Me₂Sn)(μ-L)(1,10-phen)]ₙ (2), where H₂L represents 6,6′-dithionicotinic acid. researchgate.netresearchgate.net

Complex 1: The structural analysis of this complex reveals the presence of hexanuclear 78-membered macrocycles, which further assemble into a 2D wavelike polymeric structure. researchgate.net This structure is then extended into a 3D supramolecular architecture through intermolecular hydrogen bonding. researchgate.net

Complex 2: This complex exhibits a 1D right-handed helical chain structure. researchgate.net Intermolecular interactions connect these chains to form a 2D supramolecular network. researchgate.net

These examples highlight the ability of this compound to form complex, high-dimensional structures with organotin(IV) moieties, influenced by the choice of the ancillary N-donor ligand. researchgate.net

Table 2: Organotin(IV)-Dithionicotinic Acid Complexes

| Compound | Formula | Key Structural Features |

|---|---|---|

| 1 | [(Me₂Sn)(μ-L)(4,4′-bipy)₀.₅(CH₃OH)(DMF)]ₙ | 2D wavelike polymer with hexanuclear macrocycles, forms a 3D supramolecular structure. researchgate.net |

| 2 | [(Me₂Sn)(μ-L)(1,10-phen)]ₙ | 1D right-handed helical chain, forms a 2D supramolecular structure. researchgate.net |

Other Transition Metal Complexes

While the coordination chemistry of this compound with copper(I) and organotin(IV) has been more extensively explored, the potential for forming complexes with other transition metals is evident. The versatile coordination modes of this compound, involving its nitrogen, sulfur, and carboxylate functionalities, suggest that a wide array of complexes with metals such as zinc, nickel, and cobalt could be synthesized. mdpi.comnih.gov The study of such complexes could reveal new structural motifs and potentially interesting magnetic, optical, or catalytic properties. rsc.org For instance, the ability of dicarboxylic acids to act as bridging ligands is a key factor in the synthesis of polynuclear complexes, which can exhibit enhanced biological activities compared to their mononuclear counterparts. mdpi.com

Structural Diversity and Geometrical Architectures

The coordination of this compound with various metal centers gives rise to coordination polymers with differing dimensionalities and supramolecular assemblies driven by non-covalent interactions.

One-Dimensional (1D) and Two-Dimensional (2D) Coordination Polymers

The dimensionality of coordination polymers involving this compound is highly dependent on the metal ion and the specific reaction conditions.

In one notable study, this compound (referred to as H₂dtdn) was used to synthesize copper(I) coordination polymers. rsc.org One such complex, {[(CuI)₂H₂dtdn]·MeCN}n, exhibits a two-dimensional (2D) structure. This architecture is formed by 1D ladder-like [Cu₂I₂]n chains that are interlinked by the this compound ligands acting as bridges. rsc.org

Another example involves the reaction of dimethyltin dichloride (Me₂SnCl₂) with 6,6′-dithionicotinic acid and different N-donor ligands like 4,4′-bipyridine or 1,10-phenanthroline. researchgate.net This resulted in the formation of both 1D and 2D organotin complexes. One complex, [(Me₂Sn)(μ-L)(4,4′-bipy)₀.₅(CH₃OH)(DMF)]n (where H₂L is 6,6′-dithionicotinic acid), forms a 2D wavelike polymeric structure containing large hexanuclear 78-membered macrocycles. researchgate.net In contrast, the complex [(Me₂Sn)(μ-L)(1,10-phen)]n displays a 1D right-handed helical chain structure. researchgate.net These examples highlight how the choice of ancillary ligands can direct the final dimensionality of the coordination polymer.

The table below summarizes the structural characteristics of selected this compound coordination polymers.

| Compound | Metal Center | Dimensionality | Structural Features |

| {[(CuI)₂H₂dtdn]·MeCN}n | Copper(I) | 2D | Ladder-like [Cu₂I₂]n chains bridged by H₂dtdn ligands. rsc.org |

| [(Me₂Sn)(μ-L)(4,4′-bipy)₀.₅(CH₃OH)(DMF)]n | Tin(IV) | 2D | Wavelike polymer with hexanuclear macrocycles. researchgate.net |

| [(Me₂Sn)(μ-L)(1,10-phen)]n | Tin(IV) | 1D | Right-handed helical chain. researchgate.net |

Electronic and Optical Properties of Coordination Compounds

The incorporation of this compound into metal complexes can impart interesting electronic and optical properties, including luminescence and electrical conductivity, which are often linked to charge transfer phenomena.

Luminescence and Photophysical Characteristics

Coordination polymers based on this compound and copper(I) have been shown to exhibit luminescence. rsc.org The complex {[(CuI)₂H₂dtdn]·MeCN}n, while having very weak emission at room temperature, displays orange-red luminescence at 77 K with an emission maximum at 624 nm. rsc.org The low-energy absorption and emission characteristics of these complexes, which are red-shifted compared to the free ligand, are attributed to excited states that involve orbitals from both the copper metal center and the this compound ligand. rsc.org The observed luminescence lifetimes in the microsecond range suggest that the emission originates from a triplet excited state. rsc.org

The nature of the emission in these copper(I) complexes is thought to be a mix of metal-to-ligand charge transfer (MLCT) and halide-to-metal charge transfer (XMCT) transitions. rsc.org The specific character depends on the coordination environment of the copper ion.

| Compound | Emission Max (RT) | Emission Max (77 K) | Proposed Emission Origin |

| {[(CuI)₂H₂dtdn]·MeCN}n | Very weak | 624 nm (orange-red) | XMCT/MLCT. rsc.org |

Electrical Conductivity and Semiconductive Behavior

Coordination polymers containing metal-sulfur bonds are known to sometimes exhibit electrical conductivity. d-nb.info The study on copper(I) coordination polymers with this compound explored their electrical properties. rsc.org The results for the family of synthesized compounds, including the one with this compound, pointed towards possible semiconductive behavior. rsc.org The presence of metal-sulfur pathways in the polymer structure is crucial for facilitating charge transport. d-nb.info Specifically, the overlap between sulfur p-orbitals and metal d-orbitals can create pathways for electron movement, leading to conductivity. d-nb.info While detailed conductivity values for the this compound complex were part of a broader study, the findings suggest its potential as a component in semiconducting materials. rsc.org

Charge Transfer Phenomena

Charge transfer transitions are fundamental to the electronic and optical properties of this compound complexes. libretexts.org In these compounds, the absorption of light can promote an electron from a metal-based orbital to a ligand-based orbital (MLCT) or vice-versa (ligand-to-metal charge transfer, LMCT). rsc.orgrsc.org In the case of the copper(I) complex with this compound and iodide, {[(CuI)₂H₂dtdn]·MeCN}n, the observed optical properties are explained by an interplay between MLCT and halide-to-metal charge transfer (XMCT) excited states. rsc.org The presence of the disulfide bridge and the aromatic pyridine (B92270) rings in this compound provides π-acceptor orbitals that can participate in MLCT transitions, while the sulfur atoms can be involved in LMCT processes. rsc.orglibretexts.org These charge transfer phenomena are responsible for the intense colors and the luminescence of these coordination complexes. rsc.orglibretexts.org

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of a molecule in different environments.

Specific MD simulation studies focused on the conformational analysis of dithionicotinic acid are not readily found in the literature. However, MD simulations have been effectively used to study the conformational behavior of structurally related or functionally similar molecules. For instance, MD simulations have been employed to investigate the iso-energetic conformational behavior of modified nucleosides in tRNA and to analyze the flexible conformations of disaccharides, which is crucial for their binding to proteins. nih.govnih.gov In a study on chiral carboxylic acids containing a 4,4'-bipyridyl unit, a component structurally similar to parts of this compound, MD simulations were used to understand the mechanisms underlying their enantioseparation. researchgate.net

An MD simulation of this compound would provide detailed information about the distribution of its dihedral angles, revealing the most stable conformers and the energy barriers between them. This information is critical for understanding its interactions with other molecules, such as biological receptors or crystal packing forces.

Computational Design of Novel this compound Derivatives and Complexes

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By modeling derivatives and complexes of a parent compound like this compound, researchers can predict their stability, reactivity, and potential applications before undertaking their synthesis.

A computational design study would typically involve creating a virtual library of this compound derivatives with different functional groups or metal centers. The properties of these virtual compounds would then be calculated to identify the most promising candidates for synthesis and experimental testing. This approach accelerates the discovery of new materials with tailored electronic, optical, or biological properties.

Mechanistic Studies in Biochemical Systems Non Clinical

Interactions with Protein Thiol Groups

The primary mechanism of action for dithionicotinic acid in biochemical systems revolves around its interaction with the thiol groups of cysteine residues in proteins. This interaction is fundamental to its application as both a specific thiol blocker and a modulator of protein microenvironments.

Mechanism as a Specific Thiol Blocker

This compound functions as a specific thiol blocker through a thiol-disulfide exchange reaction. In this reaction, the disulfide bond of DTNA is attacked by a deprotonated thiol group (thiolate anion) of a cysteine residue within a protein. This results in the formation of a mixed disulfide between the protein and a 6-mercaptonicotinic acid moiety, with the concomitant release of a second molecule of 6-mercaptonicotinic acid. This modification effectively "blocks" the original thiol group, preventing it from participating in its usual biological reactions.

This specific thiol-blocking capability has been utilized in various studies, such as investigating the radioprotective effect of mercaptoethylamine on the thiol level of the outer cell membrane of Ehrlich ascites tumor cells. core.ac.ukmedchemexpress.com By blocking the external thiol groups, researchers can elucidate the role of these specific groups in cellular processes. The reaction is essentially irreversible under typical physiological conditions, making it a robust method for studying thiol-dependent mechanisms. core.ac.uk

Modulation of Protein Microenvironments (e.g., Cys283 of creatine (B1669601) kinase)

Beyond simple blocking, the reaction of this compound with a protein thiol group introduces a new chemical entity at a specific site, thereby modulating the local microenvironment. A notable example is its use as a modifier to investigate the polar microenvironment around the reactive Cysteine-283 (Cys283) of rabbit muscle creatine kinase. core.ac.ukmedchemexpress.comnih.govnih.gov

In a comparative study, this compound was one of three specific sulfhydryl reagents used to react with Cys283 of creatine kinase. The kinetic analysis of the enzyme's inactivation by these modifiers revealed that this compound acts as a non-complexing modifier. nih.gov The rate of inactivation of creatine kinase by this compound was found to be intermediate between that of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which was the fastest, and 2,2'-dithiodipyridine, which was the slowest. nih.gov These findings suggest that the electrophilic character of the group around Cys283 is a predominant feature of its microenvironment. nih.gov The introduction of the carboxypyridyl group from DTNA alters the local charge and steric properties, providing insights into the structure and function of the active site. nih.gov

Enzyme Inhibition and Modulation Mechanisms

This compound's ability to react with essential thiol groups makes it an effective modulator and, in some cases, an inhibitor of enzyme activity. Its effects on cytoplasmic aldehyde dehydrogenase and its utility in cholinesterase assays highlight its mechanistic versatility.

Effects on Cytoplasmic Aldehyde Dehydrogenase Activity

Studies on sheep liver cytoplasmic aldehyde dehydrogenase have explored the effects of various thiol-modifying reagents, including this compound. In one investigation, the enzyme was incubated with 1 µM 6,6'-dithionicotinic acid. The results showed a time-dependent effect on the enzyme's activity.

| Incubation Time (min) | % Activity Remaining (in the absence of NAD+) | % Activity Remaining (in the presence of 1mM NAD+) |

| 0 | 100 | 100 |

| 10 | 95 | 98 |

| 30 | 85 | 92 |

| 60 | 76 | 87 |

| Data derived from a study on sheep liver cytoplasmic aldehyde dehydrogenase incubated with 1 µM 6,6'-dithionicotinic acid. core.ac.uk |

The data indicates a gradual decrease in enzyme activity over time upon incubation with this compound. The presence of the coenzyme NAD+ offered some protection against this inactivation, suggesting that the binding of NAD+ may induce a conformational change that reduces the accessibility or reactivity of the thiol group targeted by this compound. core.ac.uk The study also examined the effect of pre-incubation with this compound on the inactivation of the enzyme by disulfiram, another thiol reagent. core.ac.uk

Mechanistic Basis for Cholinesterase Activity Determination in Biochemical Assays

This compound serves as a crucial chromogenic reagent in a modified Ellman method for the determination of cholinesterase activity. The standard Ellman method uses DTNB, which reacts with thiocholine—a product of acetylthiocholine (B1193921) hydrolysis by cholinesterase—to produce a yellow-colored anion that absorbs light at 412 nm. nih.govzenodo.org However, in samples rich in hemoglobin, such as whole blood, the strong absorbance of hemoglobin in the 400-430 nm range interferes with the measurement. nih.gov

The mechanistic advantage of using this compound lies in the spectral properties of its reaction product. When this compound reacts with the sulfhydryl group of thiocholine, it releases 6-mercaptonicotinic acid, which has an optimal absorption wavelength of 340 nm. nih.gov This wavelength is sufficiently removed from the hemoglobin absorbance maximum, thereby eliminating the interference. nih.gov Validation studies have shown that while this compound is a slightly less efficient indicator of sulfhydryl group concentration compared to DTNB, it yields comparable results for enzyme activity and inhibition in tissues from both control and treated animals. nih.gov Consequently, the use of this compound provides a more sensitive and convenient procedure for determining cholinesterase activity in hemoglobin-rich tissues. nih.gov

Protein Disulfide-Thiol Interchange Activity Studies

This compound is employed as a dipyridyl-dithio substrate to directly measure protein disulfide-thiol interchange activity. core.ac.ukmedchemexpress.comnih.gov This activity is characteristic of enzymes like the auxin-stimulated NADH: protein disulfide reductase (NADH oxidase) found in the plasma membranes of soybean. core.ac.ukmedchemexpress.comnih.gov

Reactivity with Biological Thiols and Redox Processes

6,6'-Dithiodinicotinic acid (DTNA) is a symmetrical disulfide compound widely recognized for its utility as a sulfhydryl reagent in biochemical research. sigmaaldrich.comlookchem.com Its reactivity is centered on the disulfide bond, which readily participates in thiol-disulfide exchange reactions with biological thiols. This characteristic allows it to be used as a tool for the detection, quantification, and functional investigation of sulfhydryl groups in various non-clinical biochemical systems. sigmaaldrich.comsigmaaldrich.com

The fundamental reaction of 6,6'-dithiodinicotinic acid involves its interaction with a thiol-containing compound (R-SH), such as the amino acid cysteine or the tripeptide glutathione (B108866). In this exchange, the disulfide bond of DTNA is cleaved by the thiol, resulting in the formation of a new, mixed disulfide (R-S-S-nicotinic acid) and the release of one molecule of 6-mercaptonicotinic acid. sigmaaldrich.comlookchem.com This reaction product, 6-mercaptonicotinic acid, is a chromophore that can be quantified spectrophotometrically, forming the basis for many analytical applications. sigmaaldrich.com

In laboratory settings, this reactivity is harnessed for several purposes. DTNA serves as a chromogenic reagent in modifications of the Ellman method for determining the activity of enzymes like cholinesterase. sigmaaldrich.comsigmaaldrich.com It is also extensively used for the spectrophotometric measurement of total thiols and specifically glutathione in biological samples such as human blood. lookchem.comsigmaaldrich.com

Beyond simple quantification, DTNA is employed as a specific blocker of thiol groups to probe their functional roles. sigmaaldrich.com For instance, researchers have used it to investigate the radioprotective effects of mercaptoethylamine by assessing its impact on the thiol status of the outer membranes of Ehrlich ascites tumor cells. sigmaaldrich.comsigmaaldrich.com Similarly, it has been used as a chemical modifier to explore the microenvironment of reactive cysteine residues within enzymes, such as Cys283 of rabbit muscle creatine kinase, providing insights into enzyme structure and function. sigmaaldrich.comsigmaaldrich.com

Furthermore, 6,6'-dithiodinicotinic acid can act as a substrate for enzymes involved in redox regulation. It has been utilized to evaluate the protein disulfide-thiol interchange activity of certain enzymes, including the auxin-stimulated NADH: protein disulfide reductase found in soybean plasma membranes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A notable analytical method combines reverse-phase high-performance liquid chromatography (HPLC) with a post-column reaction with DTNA, enabling the sensitive and specific determination of nanomole quantities of various biological thiols. nih.gov

Table 1: Applications of 6,6'-Dithiodinicotinic Acid in Mechanistic Studies

| Application Area | System/Enzyme Studied | Purpose of Study | Reference |

| Enzyme Activity Assay | Cholinesterase | Used as a chromogen in a modified Ellman method for activity determination. | sigmaaldrich.comsigmaaldrich.com |

| Enzyme Mechanism | Rabbit Muscle Creatine Kinase | Modifier to investigate the polar microenvironment around the reactive Cys283 residue. | sigmaaldrich.comsigmaaldrich.com |

| Enzyme Substrate | NADH: Protein Disulfide Reductase (NADH Oxidase) | Substrate to evaluate protein disulfide-thiol interchange activity. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Cellular Processes | Ehrlich Ascites Tumor Cells | Specific thiol blocker to study the radioprotective effect of mercaptoethylamine. | sigmaaldrich.comsigmaaldrich.com |

| Analytical Chemistry | Various Biological Samples | Spectrophotometric determination of total thiols and glutathione. | lookchem.comsigmaaldrich.com |

| Analytical Chemistry | Human Erythrocytes, Escherichia coli | Combined with HPLC for the quantitative assay of specific biological thiols. | nih.gov |

Table 2: Biological Thiols Detected Using 6,6'-Dithiodinicotinic Acid-Based HPLC Method nih.gov

| Thiol Compound | Detection Limit (nmol) |

| Cysteine | 0.1 |

| Cysteamine | 0.1 |

| Homocysteine | 0.1 |

| Glutathione | 0.1 |

| Penicillamine | 0.1 |

| Thiolhistidine | Not Quantitatively Determined |

| Ergothioneine | Not Quantitatively Determined |

| Thiouracil | Not Quantitatively Determined |

Advanced Analytical Chemistry Applications

Spectrophotometric Methods for Thiol Detection and Quantification

Development of Chromogenic Reagents for Sulfhydryl Groups

6,6'-Dithiodinicotinic acid serves as a valuable chromogenic reagent for the quantification of sulfhydryl groups. The fundamental reaction involves a disulfide exchange with a free thiol (R-SH). This reaction cleaves the S-S bond in DTNA, producing a mixed disulfide and one molecule of 6-mercaptonicotinic acid (6-MNA). alkalisci.com The liberated 6-MNA is a chromophore that can be quantified spectrophotometrically.

The primary advantage of DTNA is that its chromogenic product, 6-MNA, has a maximum absorbance at approximately 340 nm. epa.govnih.gov This is a significant benefit when analyzing biological samples rich in hemoglobin, as hemoglobin exhibits strong absorbance in the 400-430 nm range, which can interfere with assays using other reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.govnih.gov DTNB's product absorbs at 412 nm, directly in the interfering range of hemoglobin's Soret band. nih.govsigmaaldrich.com

Table 1: Comparison of Thiol Reagents

| Reagent | Abbreviation | Product | Product λmax (nm) | Key Advantage |

|---|---|---|---|---|

| 6,6'-Dithiodinicotinic acid | DTNA | 6-Mercaptonicotinic acid (6-MNA) | ~340 | Avoids hemoglobin interference. nih.gov |

| 5,5'-Dithiobis(2-nitrobenzoic acid) | DTNB (Ellman's Reagent) | 5-Thio-2-nitrobenzoic acid (TNB) | 412 | Widely established, high molar absorptivity. nih.gov |

Modified Ellman Method for Cholinesterase Determination in Biological Extracts

The Ellman method is a standard assay for determining the activity of cholinesterases, such as acetylcholinesterase (AChE). The assay measures the hydrolysis of a substrate like acetylthiocholine (B1193921), which produces thiocholine. Thiocholine, a thiol, then reacts with a chromogenic disulfide compound.

A modified Ellman method substitutes the traditional DTNB reagent with DTNA. epa.govnih.gov This modification is particularly advantageous for measuring cholinesterase activity in hemoglobin-rich samples like whole blood or erythrocyte preparations. nih.govscispace.com Since the absorbance of the DTNA product (6-MNA) is measured at 340 nm, the interference from hemoglobin is significantly reduced, leading to a more sensitive and accurate determination of enzyme activity in these tissues. nih.gov

Validation studies have confirmed that while DTNA may be a slightly less efficient indicator of sulfhydryl group concentration compared to DTNB, it yields comparable results for both enzyme activity and the degree of inhibition by compounds like organophosphates. nih.govresearchgate.net The marked increase in sensitivity for hemoglobin-rich tissues makes the DTNA-based method a sensitive and convenient procedure for such applications. nih.govscispace.com However, one study noted that DTNB resulted in a higher background absorption in human and porcine blood samples, and the saturation of sulfhydryl groups was delayed with DTNA across all species tested (human, porcine, guinea pig, rat). nih.govsigmaaldrich.com That particular study concluded that for the species tested, DTNA did not offer a superior alternative to a modified Ellman assay using DTNB at 436 nm. nih.govsigmaaldrich.com

Chromatographic Applications and Post-Column Derivatization

High-Performance Liquid Chromatography (HPLC) for Thiol Analysis

DTNA is effectively used as a post-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the selective analysis of thiols. nih.govvnmu.edu.ua In this setup, biological thiols are first separated using a technique like reverse-phase HPLC. The eluent from the column is then mixed with a DTNA solution in a post-column reactor. The reaction produces the chromophore 6-MNA, which is then detected by a UV-Vis detector set to 340 nm. nih.gov

This method allows for the simple and rapid determination of nanomole levels of various biological thiols. nih.gov Research has demonstrated its successful application for the quantitative determination of several important thiols.

Table 2: HPLC Analysis of Thiols Using Post-Column Derivatization with DTNA

| Thiol Compound | Quantitative Detection | Detection Limit (nmol) | Reference |

|---|---|---|---|

| Glutathione (B108866) | Successful | 0.1 | nih.gov |

| Cysteine | Successful | 0.1 | nih.gov |

| Cysteamine | Successful | 0.1 | nih.gov |

| Homocysteine | Successful | 0.1 | nih.gov |

| Penicillamine | Successful | 0.1 | nih.gov |

| Thiolhistidine | Not Successful | N/A | nih.gov |

| Ergothioneine | Not Successful | N/A | nih.govthegoodscentscompany.com |

| Thiouracil | Not Successful | N/A | nih.gov |

The method has been specifically applied to measure glutathione levels in human erythrocytes and Escherichia coli. nih.gov

Integration with Electrophoretic Techniques

While the use of DTNA is well-documented in HPLC, its integration with electrophoretic techniques such as capillary electrophoresis (CE) is less commonly reported in the available scientific literature. The principles of post-column or on-capillary derivatization are theoretically applicable, but specific, developed methods using DTNA with electrophoresis are not prominent.

Development of Chemo-Sensors and Biosensors

The reactivity of DTNA and its constituent monomer, 6-mercaptonicotinic acid (6-MNA), makes them suitable for the development of sensors. Recent research has focused on using these compounds in the synthesis of metal-organic frameworks (MOFs).

For instance, 6,6'-dithiodinicotinic acid has been used in the synthesis of a copper-based MOF. d-nb.info In this process, an in-situ cleavage of the S-S bond of DTNA occurs, leading to the formation of a MOF described as {[Cu2(6-Hmna)(6-mn)]·NH4}n, where 6-Hmna is 6-mercaptonicotinic acid and 6-mn is 6-mercaptonicotinate. d-nb.info This material, featuring a two-dimensional copper-sulfur plane, was found to be a low bandgap semiconductor and exhibited one of the highest electrical conductivities reported for a single-crystal MOF. d-nb.info Such conductive MOFs are being explored for applications in chemical sensing, among other electronic uses. d-nb.info

Additionally, voltammetric studies of DTNA have been conducted across biomimetic membrane systems, which is foundational work for developing electrochemical sensors. science.gov These studies investigate the electrochemical behavior of the compound, which is crucial for designing sensors that rely on detecting changes in electrical signals. science.gov

Emerging Research Avenues and Interdisciplinary Applications

Integration into Smart Materials and Responsive Systems

The molecular structure of dithionicotinic acid is well-suited for the development of smart materials, which respond to external stimuli. The disulfide bond can be cleaved under specific reductive or chemical conditions, allowing for controlled disassembly or property changes in a material.

Researchers have explored the use of 6,6′-dithiodinicotinic acid in creating coordination polymers (CPs) with novel properties. rsc.orgacs.org For instance, new coordination polymers based on copper(I) and 6,6'-dithiodinicotinic acid have been synthesized, resulting in materials with distinct optical and electrical characteristics. rsc.org These materials can form one-dimensional or two-dimensional polymer structures, and their properties are currently being evaluated. rsc.org Similarly, five novel coordination polymers based on Zinc(II) and Cadmium(II) with 6,6′-dithiodinicotinic acid have been synthesized, displaying varied coordination patterns and forming complex 2D and 3D networks. acs.org One such structure includes a microporous network containing a 1D metal-organic nanotube filled with water molecules. acs.org

In another application, this compound dimers are used to "preactivate" polymeric nanoparticles, such as those made from polyacrylic acid (PAA). researchgate.netrsc.orgrsc.org This "preactivation" involves a thiol-disulfide exchange reaction that prepares the nanoparticle surface for enhanced mucoadhesive properties, a key feature for responsive drug delivery systems. rsc.orgrsc.org The integration of this compound into hydrogels is also an area of interest, where its ability to form complexes can modify the material's structural and physical properties. researchgate.net These examples highlight the compound's potential in designing materials that can respond to specific biological or chemical triggers.

| Material Type | Metal Ion/Polymer | Key Feature | Potential Application | Reference |

| Coordination Polymer | Copper(I) | Optical and electrical properties | Sensors, electronics | rsc.org |

| Coordination Polymer | Zinc(II), Cadmium(II) | Microporous 3D networks, nanotubes | Gas storage, separation | acs.org |

| Polymeric Nanoparticles | Polyacrylic Acid/Vinyl Pyrrolidone | Enhanced mucoadhesion | Responsive drug delivery | researchgate.netrsc.orgrsc.org |

| Supramolecular Hydrogel | Phenylalanine co-gelator | Modified network properties | Biomaterials | researchgate.net |

Applications in Advanced Biomaterials and Bio-conjugation (e.g., Thiol-derivatized Glycans)

The specific reactivity of the disulfide bond in this compound makes it a valuable tool in bioconjugation and the development of advanced biomaterials. This is particularly evident in the field of glycomics, which has historically been challenged by the difficulty of isolating and applying complex glycans. nih.gov

A significant application involves the use of 6,6'-dithionicotinic acid in the purification and modification of thiol-derivatized glycans. nih.govumaine.edu In this strategy, a support material is activated with 2-thiopyridine, which then allows for the covalent chromatographic purification of glycans that have been tagged with a thiol group. nih.gov This method expands the toolkit available for glycan bioconjugation, enabling further biological studies. nih.gov For example, research has demonstrated the synthesis of a novel conjugate that introduces a stable thiol group directly onto free glycans, which can then be efficiently reacted with alkenes, halides, or disulfides like 6,6'-dithionicotinic acid. nih.govumaine.edu

Furthermore, this compound is central to the creation of "preactivated thiomers," which are thiolated polymers modified to enhance their functionality. nih.gov In one approach, thiolated pectin (B1162225) is reacted with the 2,2′-dithiodinicotinic acid dimer. nih.gov This preactivation step improves the mucoadhesive properties of the pectin, especially in acidic environments, making it a more effective excipient for gastroretentive drug delivery systems. nih.gov A similar method has been used to create preactivated-thiolated nanoparticles from polyacrylic acid and vinyl pyrrolidone, intended as carriers for nicotine (B1678760) in smoking cessation therapies. researchgate.netrsc.orgrsc.org These nanoparticles show superior mucoadhesive capabilities compared to their non-preactivated counterparts. rsc.org

| Biomaterial Application | Base Polymer/Molecule | Role of this compound | Outcome | Reference(s) |

| Glycan Purification | Thiol-derivatized glycans | Facilitates covalent chromatography | Isolation yields up to 63% | nih.govumaine.edu |

| Mucoadhesive Systems | Pectin | Preactivation of thiolated pectin | Improved mucoadhesion in acidic pH | nih.gov |

| Nicotine Carriers | Polyacrylic acid/vinyl pyrrolidone nanoparticles | Preactivation of thiolated nanoparticles | Superior mucoadhesive properties | researchgate.netrsc.orgrsc.org |

Role in Catalysis and Reaction Mechanisms

This compound and its monomer, mercaptonicotinic acid, play multifaceted roles in the study of catalysis and reaction mechanisms. Rather than acting as a catalyst itself, the compound is often used as a reagent or substrate to probe, modify, or facilitate chemical and biochemical reactions.

In enzymology, 6,6′-dithiodinicotinic acid serves as a specific sulfhydryl blocker and a substrate to investigate enzyme activity. medchemexpress.comsigmaaldrich.com For example, it has been employed as a dipyridyl-dithio substrate to measure the protein disulfide-thiol interchange activity of NADH oxidase in soybean plasma membranes. sigmaaldrich.com It has also been used to study the effects of chemical modification on the activity of cytoplasmic aldehyde dehydrogenase. core.ac.uk This utility stems from its ability to react with thiol groups (cysteine residues) in proteins, allowing researchers to understand the role of these residues in an enzyme's catalytic mechanism. sigmaaldrich.comsigmaaldrich.com

The monomer, 2-mercaptonicotinic acid, is a versatile ligand in coordination chemistry, capable of binding to metals through its sulfur, nitrogen, or oxygen atoms. osti.gov It readily forms the 2,2'-dithiodinicotinic acid dimer in neutral solutions. osti.gov Organotin (IV) complexes synthesized with 6,6′-dithionicotinic acid have been investigated for their potential applications in catalysis. orientjchem.orgorientjchem.org The related compound, 2,2'-dithiodipyridine, is known to function as a peptide coupling reagent and an oxidizing agent, suggesting the potential for this compound derivatives to be used in facilitating synthetic reactions. chemicalbook.com

Exploration in Agrochemical Research (e.g., Herbicide Safeners)

A promising area of application for this compound is in agrochemical research, specifically in the development of herbicide safeners. mdpi.comresearchgate.net Herbicide safeners are compounds applied in combination with a herbicide to protect crops from injury without diminishing the herbicide's effectiveness against weeds. mdpi.comnih.govnih.govfrontiersin.org They typically function by enhancing the crop's natural detoxification pathways, often by inducing the expression of enzymes like glutathione (B108866) transferases (GSTs). nih.govfrontiersin.org

Research has shown that derivatives of this compound can act as effective herbicide safeners. Specifically, nih.govmedchemexpress.comdithiolo[3,4-b]pyridines, which can be synthesized from 2,2'-dithionicotinic acid, have demonstrated safening activity. mdpi.comresearchgate.net In one study, several newly synthesized alkyl 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H- nih.govmedchemexpress.comdithiolo[3,4-b]pyridine-5-carboxylates were tested for their ability to protect sunflower seedlings from the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). mdpi.com

The results from laboratory experiments showed that several of these compounds exhibited a strong antidote effect, significantly mitigating the inhibitory effect of the herbicide on the growth of the sunflower seedlings.

Table: Herbicide Safener Activity of Dithiolopyridine Derivatives Against 2,4-D on Sunflowers Activity (A) is the ratio of organ length in the "herbicide + antidote" group to the length in the "herbicide only" group, expressed as a percentage. An activity > 100% indicates a protective effect.

| Compound ID | Antidote Effect on Hypocotyl (A, %) | Antidote Effect on Root (A, %) | Conclusion | Reference |

| 15a | 134% | 139% | Strong safener effect | mdpi.com |

| 15c | 132% | 145% | Strong safener effect | mdpi.com |

| 15f | 137% | 131% | Strong safener effect | mdpi.com |

These findings, confirmed in both laboratory and field experiments, identify a clear path for this compound as a precursor for a novel class of herbicide safeners. mdpi.com

Future Prospects in Drug Discovery and Chemical Biology

The unique reactivity of this compound makes it a valuable tool for fundamental research in chemical biology and the early, pre-clinical stages of drug discovery. Its applications are focused on understanding biological mechanisms rather than direct therapeutic use.

A primary role for the compound is as a specific sulfhydryl blocker. medchemexpress.com By reacting with cysteine residues, 6,6′-dithiodinicotinic acid can be used to probe the function of thiol groups in proteins and on cell surfaces. sigmaaldrich.comsigmaaldrich.com This has been applied to investigate the polar microenvironment around specific cysteine residues in enzymes like creatine (B1669601) kinase and to study the thiol levels of cell membranes. sigmaaldrich.comsigmaaldrich.com This ability to selectively modify and report on the status of sulfhydryl groups is a cornerstone of chemical biology, allowing for the dissection of complex biological pathways.

In a direct application related to disease mechanisms, 6,6′-dithionicotinic acid (DTNA) has been used as a substrate in a direct assay for a cancer-specific NADH oxidase activity found on the surface of HeLa cells. google.com This research provides fundamental mechanistic insights into metabolic differences in cancer cells.

Furthermore, the development of advanced biomaterials using this compound, such as the mucoadhesive nanoparticles for nicotine delivery, points toward its future utility in designing sophisticated drug delivery platforms. rsc.orgrsc.org While avoiding clinical specifics, the fundamental principle of using this compound to create "preactivated" polymers that can form disulfide bonds with mucosal surfaces represents a significant advance in chemical biology. nih.gov This strategy could be adapted to improve the delivery of other molecules by enhancing their residence time at specific biological barriers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for dithionicotinic acid (DTNA), and how can experimental parameters be systematically controlled to improve yield and purity?

- Methodological Answer : DTNA is synthesized via oxidative coupling of 2-mercaptonicotinic acid (2MNA) using hydrogen peroxide under alkaline conditions (pH 8.0). Key parameters include:

- pH control : Maintain pH 8.0 during oxidation to prevent side reactions.

- Reagent ratio : Use 30% (v/v) H₂O₂ in a 1:1.25 molar ratio to 2MNA.

- Purification : Freeze-drying post-reaction ensures minimal degradation.

Validation involves UV spectroscopy (λmax shifts from 280 nm for 2MNA to 320 nm for DTNA) and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and distinguishing it from its monomeric precursor?

- Methodological Answer :